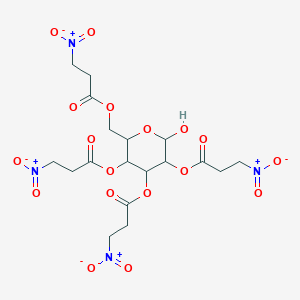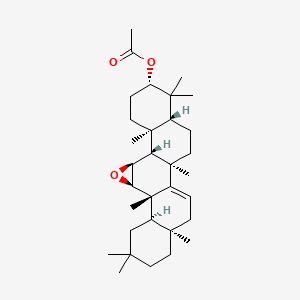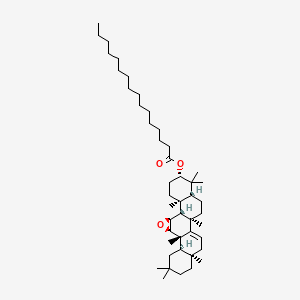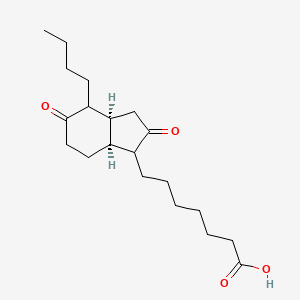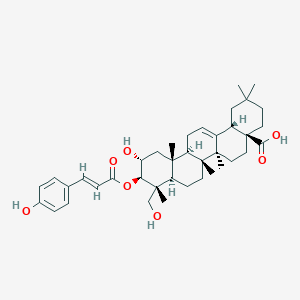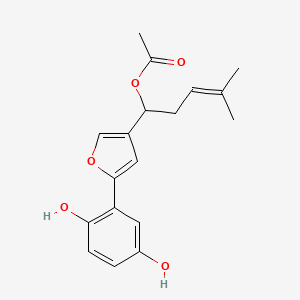
(±)-JWH 398 N-(4-hydroxypentyl) metabolite-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JWH 398 is a synthetic cannabinoid (CB) that activates both central CB1 and peripheral CB2 receptors (Ki = 2.3 and 2.8 nM, respectively). It has been reported to be an adulterant of herbal products. (±)-JWH 398 N-(4-hydroxypentyl) metabolite is an expected phase I metabolite of JWH 398, detectable in serum and urine. While similar hydroxylated phase I metabolites of synthetic CBs retain activity, the physiological properties of this compound have yet to be determined. This product is intended for research and forensic applications. (±)-JWH 398 N-(4-hydroxypentyl) metabolite-d5 contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions. It is intended for use as an internal standard for the quantification of JWH 398 N-(4-hydroxypentyl) metabolite by GC- or LC-mass spectrometry.
Applications De Recherche Scientifique
Metabolism and Detection
- Metabolite Identification : JWH-018 and its related compounds undergo extensive metabolic transformations. Studies have identified various metabolites, including N-5-hydroxylated and carboxylated metabolites, in biological samples like urine. These metabolites are crucial for distinguishing between different synthetic cannabinoids (Jang et al., 2014).
- Analytical Methods : Advanced analytical methods, such as gas chromatography-mass spectrometry (GC-MS), have been developed to detect metabolites of JWH-018 in urine. This is essential for identifying exposure to synthetic cannabinoids (Emerson et al., 2013).
Pharmacokinetics
- Pharmacokinetic Properties : Research on JWH-018 metabolites provides insights into their pharmacokinetic properties. For example, a study explored the concentration and elimination patterns of JWH-018 and its metabolites in serum following inhalation, contributing to a better understanding of their pharmacodynamic effects (Toennes et al., 2017).
Toxicological Impact
- Cell Line Impact : The toxicological impact of JWH-018 and its metabolites on human cell lines has been studied. For instance, JWH-018's N-(3-hydroxypentyl) metabolite was found to significantly decrease cell viability and induce cell death, suggesting a non-CB1 receptor-mediated toxicological mechanism (Couceiro et al., 2016).
Antagonistic Activity
- Receptor Antagonism : A major glucuronidated metabolite of JWH-018 has been identified as a neutral antagonist at cannabinoid type 1 receptors (CB1Rs). This discovery is significant for understanding the interactions of these metabolites with cannabinoid receptors (Seely et al., 2012).
Propriétés
Formule moléculaire |
C24H17ClD5NO2 |
|---|---|
Poids moléculaire |
396.9 |
InChI |
InChI=1S/C24H22ClNO2/c1-16(27)7-6-14-26-15-21(19-10-4-5-11-23(19)26)24(28)20-12-13-22(25)18-9-3-2-8-17(18)20/h2-5,8-13,15-16,27H,6-7,14H2,1H3/i4D,5D,10D,11D,15D |
Clé InChI |
KDHNVFXZDOAZAI-RNRKPZPRSA-N |
SMILES |
O=C(C1=C(C=CC=C2)C2=C(Cl)C=C1)C3=C([2H])N(CCCC(O)C)C4=C3C([2H])=C([2H])C([2H])=C4[2H] |
Synonymes |
(4-chloronaphthalen-1-yl)(1-(4-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)methanone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




